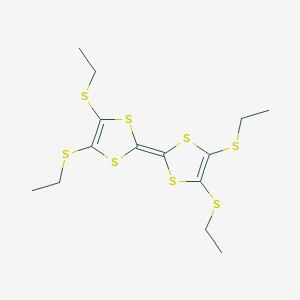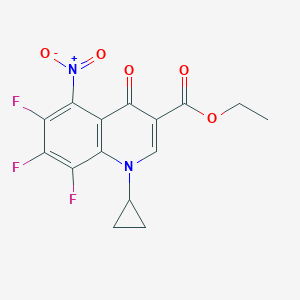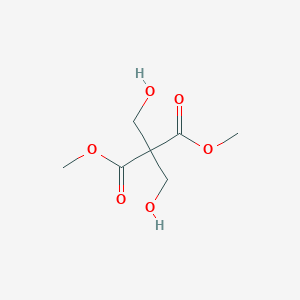
Dimethyl 2,2-bis(hydroxymethyl)malonate
Übersicht
Beschreibung
Dimethyl 2,2-bis(hydroxymethyl)malonate is a chemical compound involved in various synthetic processes. It is particularly relevant in the synthesis of oligonucleotide glycoconjugates and other complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to Dimethyl 2,2-bis(hydroxymethyl)malonate involves various chemical reactions. For example, Diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate was used in the synthesis of oligonucleotide glycoconjugates (Katajisto, Heinonen, & Lönnberg, 2004). Another synthesis approach involved condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea (Li, Li, Song, & Chen, 2012).
Molecular Structure Analysis
The molecular structure of related compounds shows interesting features, such as the molecule of 2-(hydroxymethyl)-1,3-propanediol lying across a mirror plane with disorder in terminal hydroxyl H atoms (Fernandes, Wardell, & Skakle, 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound often result in the formation of complex structures. For instance, octachlorocyclotetraphosphazatetraene reacted with diethyl bis(hydroxymethyl)-malonate to yield spiro structures (KiliÇ & Shaw, 1991).
Physical Properties Analysis
The physical properties of compounds related to Dimethyl 2,2-bis(hydroxymethyl)malonate, such as solubility, melting points, and boiling points, depend significantly on the specific structure and substituents of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other chemicals, vary based on the specific synthesis methods and resultant compound structures. Some derivatives show potential in biomedical applications, like antineoplastic features (Amatori et al., 2012).
Wissenschaftliche Forschungsanwendungen
-
Gene Therapy
- Field : Biomedical Sciences .
- Application : Dimethyl 2,2-bis(hydroxymethyl)malonate is used in the synthesis of cationic dendrimers, which are potential carriers for gene delivery .
- Method : The synthesis involves starting from 2,2-bis(hydroxymethyl)propan-3-ol (t-HMPO) as the core and b-HMPA as the AB2 monomer .
- Results : These dendrimers have shown potential for application in vivo due to their degradability .
-
Organic Synthesis
- Field : Organic Chemistry .
- Application : Dimethyl 2,2-bis(hydroxymethyl)malonate is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these reactions are not specified in the source .
-
Cyclocondensation Reactions
- Field : Organic Chemistry .
- Application : Dimethyl 2,2-bis(hydroxymethyl)malonate is used in cyclocondensation reactions with 1,3-dinucleophiles to give six-membered heterocycles .
- Method : The reactions involve the use of malonates such as bis(trimethylsilyl) malonates and bis(carbamimidoyl) malonates .
- Results : The outcomes of these reactions are not specified in the source .
-
Preparation of 1,3-Dioxanes
- Field : Organic Chemistry .
- Application : Dimethyl 2,2-bis(hydroxymethyl)malonate is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these reactions are not specified in the source .
-
Preparation of Substituted Malonic, Acrylic, and Isobutyric Esters
- Field : Organic Chemistry .
- Application : Dimethyl 2,2-bis(hydroxymethyl)malonate is used as an intermediate for the preparation of substituted malonic, acrylic, and isobutyric esters .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these reactions are not specified in the source .
-
Conversion to Dienophiles
- Field : Organic Chemistry .
- Application : Dimethyl 2,2-bis(hydroxymethyl)malonate is used for conversion to the useful dienophiles, α-bromomethylacrylic acid and its ethyl ester and to bis(bromomethyl)acetic acid and its methyl ester .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these reactions are not specified in the source .
-
Synthesis of Jasmonates
- Field : Fragrance Industry .
- Application : Dimethyl malonate is used extensively in the fragrance industry as a raw material in the synthesis of jasmonates .
- Method : For example, methyl dihydrojasmonate is synthesized from cyclopentanone, pentanal, and dimethyl malonate .
- Results : Hedione, a jasmonate, is used in almost all fine fragrances and is found in Christian Dior’s Eau Sauvage and “Diorella”, Hermes’ “Voyage d’Hermes Parfum”, Calvin Klein’s “CKOne”, Chanel’s “Chanel No. 19”, and Mark Jacob’s “Blush”, among others .
-
Organic Intermediate
- Field : Organic Chemistry .
- Application : Dimethyl 2,2-bis(hydroxymethyl)malonate can be used as an organic intermediate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these reactions are not specified in the source .
Eigenschaften
IUPAC Name |
dimethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILECYJGFXOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2-bis(hydroxymethyl)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



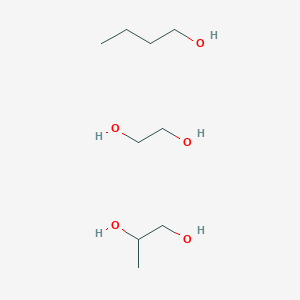
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
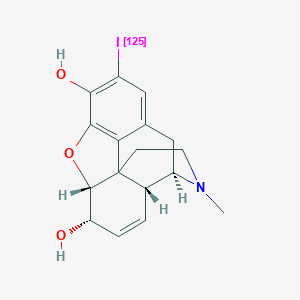
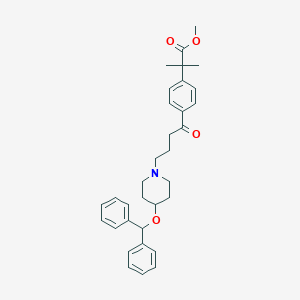
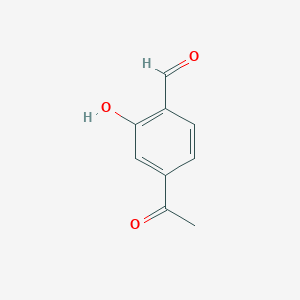
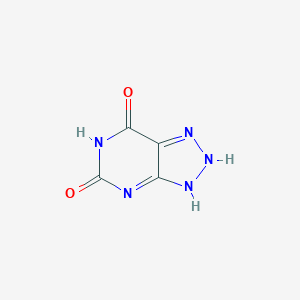
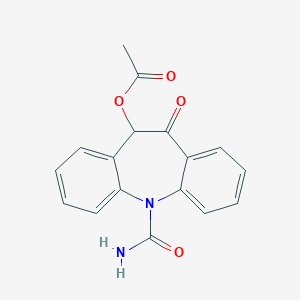
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
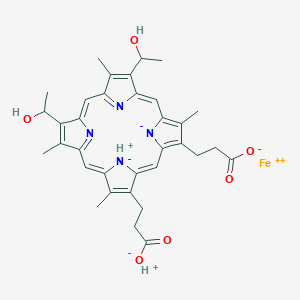
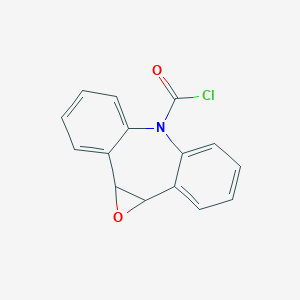
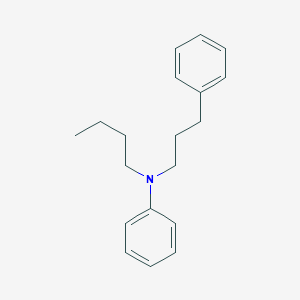
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
